Cas no 2167184-31-6 (7-azaspiro5.6dodecan-8-one)

7-azaspiro5.6dodecan-8-one 化学的及び物理的性質
名前と識別子
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- 7-azaspiro5.6dodecan-8-one
- EN300-1628989
- 7-azaspiro[5.6]dodecan-8-one
- 2167184-31-6
-
- インチ: 1S/C11H19NO/c13-10-6-2-5-9-11(12-10)7-3-1-4-8-11/h1-9H2,(H,12,13)
- InChIKey: JSOSHIASTNRUBU-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCC2(CCCCC2)N1
計算された属性
- せいみつぶんしりょう: 181.146664230g/mol
- どういたいしつりょう: 181.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 29.1Ų
7-azaspiro5.6dodecan-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628989-1.0g |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 1g |
$1214.0 | 2023-06-05 | ||
Enamine | EN300-1628989-10.0g |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 10g |
$5221.0 | 2023-06-05 | ||
Enamine | EN300-1628989-0.25g |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 0.25g |
$1117.0 | 2023-06-05 | ||
Enamine | EN300-1628989-50mg |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 50mg |
$1020.0 | 2023-09-22 | ||
Enamine | EN300-1628989-250mg |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 250mg |
$1117.0 | 2023-09-22 | ||
Enamine | EN300-1628989-1000mg |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 1000mg |
$1214.0 | 2023-09-22 | ||
Enamine | EN300-1628989-5000mg |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 5000mg |
$3520.0 | 2023-09-22 | ||
Enamine | EN300-1628989-0.05g |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 0.05g |
$1020.0 | 2023-06-05 | ||
Enamine | EN300-1628989-0.1g |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 0.1g |
$1068.0 | 2023-06-05 | ||
Enamine | EN300-1628989-0.5g |
7-azaspiro[5.6]dodecan-8-one |
2167184-31-6 | 0.5g |
$1165.0 | 2023-06-05 |
7-azaspiro5.6dodecan-8-one 関連文献
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Adabala Pal John Pal,Parasuraman Kadigachalam,Asadulla Mallick,Venkata Ramana Doddi,Yashwant D. Vankar Org. Biomol. Chem. 2011 9 809
7-azaspiro5.6dodecan-8-oneに関する追加情報
Recent Advances in the Study of 7-Azaspiro[5.6]dodecan-8-one (CAS: 2167184-31-6): A Promising Scaffold in Medicinal Chemistry
The compound 7-azaspiro[5.6]dodecan-8-one (CAS: 2167184-31-6) has recently emerged as a significant scaffold in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This spirocyclic framework, characterized by a nitrogen-containing heterocycle fused to a cyclohexane ring, offers a versatile platform for drug discovery. Recent studies have highlighted its role in modulating various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases. The synthesis and optimization of derivatives based on this scaffold have opened new avenues for the development of novel therapeutics.
One of the key breakthroughs in the study of 7-azaspiro[5.6]dodecan-8-one is its application in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a combination of computational modeling and structure-activity relationship (SAR) analysis to optimize the scaffold for enhanced binding affinity and selectivity. The lead compound, bearing a sulfonamide substituent at the 7-position, showed promising antitumor efficacy in preclinical models of breast cancer.
In addition to its anticancer potential, 7-azaspiro[5.6]dodecan-8-one has been investigated for its neuroprotective properties. A recent study in ACS Chemical Neuroscience reported that certain derivatives of this scaffold act as allosteric modulators of the sigma-1 receptor, a protein implicated in neuroprotection and cognitive function. The study utilized in vitro and in vivo models to demonstrate that these compounds reduce oxidative stress and improve neuronal survival in models of Alzheimer's disease. The findings suggest that 7-azaspiro[5.6]dodecan-8-one derivatives could serve as a foundation for developing next-generation neurotherapeutics.
The synthetic accessibility of 7-azaspiro[5.6]dodecan-8-one has also been a focus of recent research. A 2024 publication in Organic Letters detailed a novel, scalable synthesis route for this scaffold using a catalytic asymmetric spirocyclization strategy. This method, which employs a chiral palladium catalyst, enables the production of enantiomerically pure derivatives with high yields and minimal byproducts. The development of such efficient synthetic protocols is expected to accelerate the exploration of this scaffold in drug discovery programs.
Despite these advancements, challenges remain in the clinical translation of 7-azaspiro[5.6]dodecan-8-one-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry optimization. However, the growing body of research underscores the potential of this scaffold to yield innovative drugs for oncology, neurology, and other therapeutic areas. Future studies are likely to focus on expanding the structural diversity of derivatives and elucidating their mechanisms of action in greater detail.
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